REACTION_CXSMILES
|
F[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:11][N:12]([CH3:18])[CH:13]1[CH2:17][CH2:16][NH:15][CH2:14]1.N12CCCN=C1CCCCC2>N1C=CC=CC=1>[CH3:11][N:12]([CH3:18])[CH:13]1[CH2:17][CH2:16][N:15]([C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[CH2:14]1
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
CN(C1CNCC1)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
The mixture was agitated at 100° C. for 12 hours under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
|
The resin was washed with DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
MeOH (3×), and dried under vacuum
|
Type
|
ADDITION
|
Details
|
with the addition of 50% trifluoroacetic acid in DCM
|
Type
|
STIRRING
|
Details
|
The mixture was agitated at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The resin was washed with DCM (3×)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
1 N HCl aqueous solution (2 mL) was added
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CN(CC1)C1=C(C(=O)O)C=CC=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |